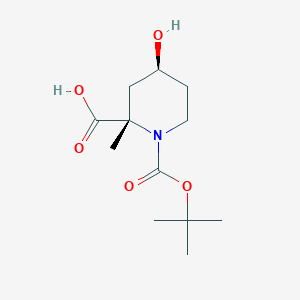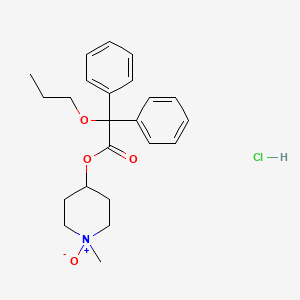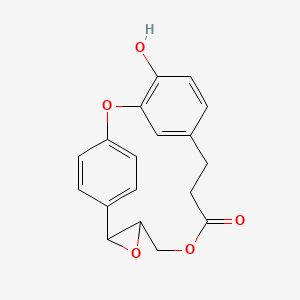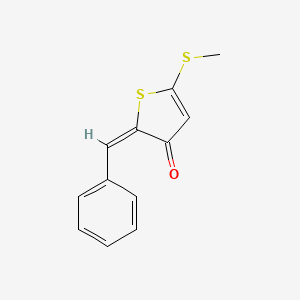
碘乙酰胺-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodoacetamide-D4 is a deuterium-labeled derivative of iodoacetamide, an organic compound with the chemical formula C2D4INO. It is commonly used as an alkylating agent in various biochemical and proteomic applications. The deuterium labeling allows for easier detection and quantification using mass spectrometry techniques.
科学研究应用
Chemistry: In chemistry, Iodoacetamide-D4 is used as a labeling reagent for studying protein structures and interactions. The deuterium labeling allows for precise quantification and identification of proteins in complex mixtures .
Biology: In biological research, Iodoacetamide-D4 is used to study the role of cysteine residues in enzymatic reactions and protein folding. It is also used in proteomics to identify and quantify proteins in biological samples.
Medicine: In medicine, Iodoacetamide-D4 is used in the development of diagnostic assays and therapeutic agents. Its ability to modify cysteine residues makes it a valuable tool for studying disease mechanisms and developing targeted therapies .
Industry: In the industrial sector, Iodoacetamide-D4 is used in the production of stable isotope-labeled compounds for various applications, including drug development and quality control .
生化分析
Biochemical Properties
IODOACETAMIDE-D4 is known for its ability to bind covalently with the thiol group of cysteine, preventing the protein from forming disulfide bonds . It is an irreversible inhibitor of all cysteine peptidases, with the mechanism of inhibition occurring from alkylation of the catalytic cysteine residue .
Cellular Effects
Exposure of cells to IODOACETAMIDE-D4 can have significant effects on cellular processes. For instance, it has been shown to inhibit cellular GAPDH activity, lower cellular lactate production, and cause a delayed cell death . It also depletes the cellular GSH content more efficiently than its non-deuterated counterpart .
Molecular Mechanism
The molecular mechanism of IODOACETAMIDE-D4 involves the alkylation of the catalytic cysteine residue, which leads to the inhibition of cysteine peptidases . This alkylation prevents the formation of disulfide bonds in proteins, thereby affecting their structure and function .
Temporal Effects in Laboratory Settings
The effects of IODOACETAMIDE-D4 can change over time in laboratory settings. For instance, it has been observed that the compound’s ability to deplete cellular GSH content and inhibit lactate production varies depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of IODOACETAMIDE-D4 in animal models are limited, related compounds have been studied. For instance, iodoacetate, a glycolytic inhibitor, has been shown to exhibit higher toxicity in cancer cells compared to non-cancerous cells when used in varying dosages .
Metabolic Pathways
IODOACETAMIDE-D4 is involved in the alkylation of proteins, a process that plays a crucial role in various metabolic pathways. It is known to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a key role in the glycolysis pathway .
Subcellular Localization
The subcellular localization of IODOACETAMIDE-D4 is likely to be widespread due to its small size and reactivity. It can react with cysteine residues in proteins located in various cellular compartments, including the cytoplasm and nucleus .
准备方法
Synthetic Routes and Reaction Conditions: Iodoacetamide-D4 is synthesized by introducing deuterium atoms into the iodoacetamide molecule. The process typically involves the deuteration of acetamide followed by iodination. The reaction conditions include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization or chromatography to achieve high purity levels .
Industrial Production Methods: Industrial production of Iodoacetamide-D4 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure consistency and high yield. The compound is then packaged under controlled conditions to prevent contamination and degradation .
化学反应分析
Types of Reactions: Iodoacetamide-D4 primarily undergoes nucleophilic substitution reactions. It reacts with thiol groups (-SH) present in cysteine residues of proteins, leading to the formation of stable covalent bonds. This reaction prevents the formation of disulfide bonds and ensures complete alkylation of cysteine residues .
Common Reagents and Conditions: The common reagents used in reactions with Iodoacetamide-D4 include cysteine-containing peptides or proteins. The reaction is typically carried out in aqueous buffers at neutral pH. The conditions are optimized to ensure complete alkylation without affecting the overall structure of the proteins .
Major Products Formed: The major product formed from the reaction of Iodoacetamide-D4 with cysteine residues is a covalently modified protein or peptide. This modification is crucial for downstream applications such as mass spectrometry analysis and protein characterization.
作用机制
Iodoacetamide-D4 exerts its effects by alkylating the thiol groups of cysteine residues in proteins. This reaction prevents the formation of disulfide bonds, leading to the stabilization of protein structures. The alkylation process is irreversible, making Iodoacetamide-D4 a potent inhibitor of cysteine peptidases and other thiol-dependent enzymes .
相似化合物的比较
Similar Compounds:
- Iodoacetamide
- Iodoacetate
- Chloroacetamide
- Bromoacetamide
- Fluoroacetamide
Uniqueness: Iodoacetamide-D4 is unique due to its deuterium labeling, which allows for easier detection and quantification using mass spectrometry. This feature makes it particularly valuable in proteomics and other analytical applications where precise measurement is crucial .
属性
CAS 编号 |
1219802-64-8 |
|---|---|
分子式 |
C2D4INO |
分子量 |
188.99 |
同义词 |
IODOACETAMIDE-D4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)




![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
